

The Role of PIM Kinases in Cell Survival and Proliferation: A Technical Guide

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Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous and constitutively active serine/threonine kinases: PIM1, PIM2, and PIM3. Unlike many other kinases, their activity is primarily regulated at the level of transcription and protein stability rather than through post-translational modifications. PIM kinases are crucial downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Their aberrant overexpression is a hallmark of a wide range of hematological malignancies and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to therapy. By phosphorylating a host of downstream substrates, PIM kinases suppress apoptosis and drive cell cycle progression, making them attractive targets for novel anti-cancer therapeutics. This guide provides an in-depth overview of PIM kinase biology, signaling networks, quantitative expression data, and key experimental methodologies for their study.

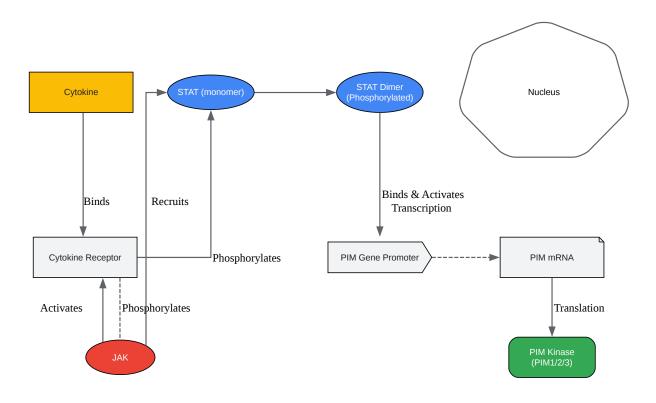
PIM Kinase Signaling Pathways

PIM kinases function as central nodes in signaling networks that translate extracellular cues into cellular responses like survival and proliferation. Their expression is induced by a variety of growth factors and cytokines.[1]

Upstream Regulation by JAK/STAT Signaling



The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal regulator of PIM gene expression.[2] The binding of cytokines (e.g., interleukins) to their cell surface receptors triggers the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Following their recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they bind to the promoter regions of target genes, including PIM1, PIM2, and PIM3, to initiate transcription.[2][3]



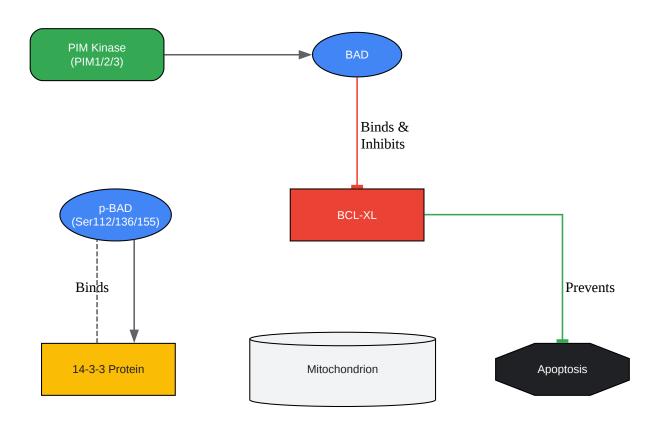
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Caption: Upstream regulation of PIM kinase expression via the JAK/STAT signaling pathway.



Role in Cell Survival: Inhibition of Apoptosis

A primary function of PIM kinases is to promote cell survival by inhibiting apoptosis.[4] One of the most critical substrates in this process is the pro-apoptotic BCL-2 family member, BCL-2-associated agonist of cell death (BAD). All three PIM isoforms can phosphorylate BAD.[5] PIM2 predominantly phosphorylates Ser112, while PIM1 and PIM3 can phosphorylate multiple sites, including Ser112, Ser136, and Ser155.[5] Phosphorylation of BAD creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm and prevent it from binding to and inhibiting pro-survival proteins like BCL-XL at the mitochondrial membrane.[5] This dissociation of BAD from BCL-XL maintains mitochondrial integrity and prevents the release of cytochrome c, thereby blocking the intrinsic apoptotic cascade.



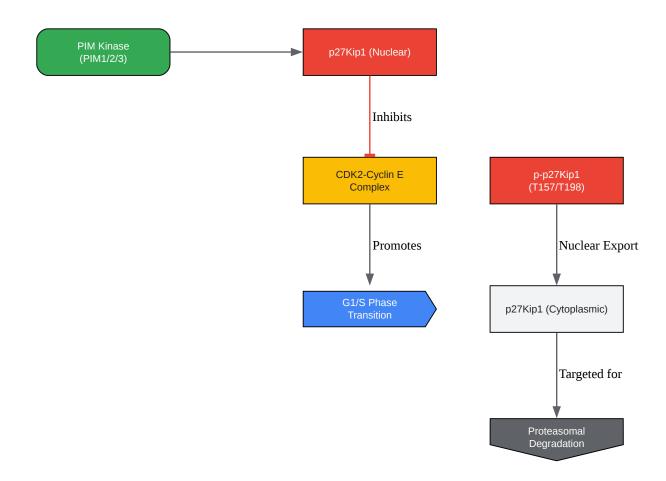
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Caption: PIM kinase-mediated inhibition of apoptosis through phosphorylation of BAD.



Role in Cell Proliferation: Cell Cycle Regulation

PIM kinases actively promote cell cycle progression, primarily by targeting key cyclin-dependent kinase inhibitors (CDKIs).[4] All three PIM isoforms can phosphorylate the CDKI p27Kip1 at threonine residues T157 and T198.[6][7] This phosphorylation event facilitates the binding of p27Kip1 to 14-3-3 proteins, leading to its export from the nucleus to the cytoplasm and subsequent proteasomal degradation.[7] By reducing the nuclear levels of p27Kip1, PIM kinases relieve the inhibition on Cyclin E-CDK2 complexes, allowing the cell to transition from the G1 to the S phase. PIM1 also phosphorylates p21Cip1/WAF1 on Thr145, which contributes to its nuclear translocation and stabilization, further modulating cell cycle control.[4]





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Caption: PIM kinase-mediated cell cycle progression via downregulation of p27Kip1.

Quantitative Data on PIM Kinases PIM Kinase Expression in Human Cancers

Aberrant expression of PIM kinases is widespread across many cancer types, with some isoform specificity. PIM1 and PIM2 are frequently overexpressed in hematological malignancies, while PIM3 is more commonly elevated in solid tumors derived from endodermal tissues.[4][8][9]



PIM Isoform	Cancer Type	Expression Level	Reference(s)
PIM1	Hematological Malignancies (AML, CML, ALL, Lymphoma)	Overexpressed	[8][10]
Prostate Cancer	Overexpressed	[4]	_
Pancreatic, Gastric, Colorectal Cancers	Overexpressed	[11]	
Head and Neck Squamous Cell Carcinoma	Elevated	[8]	
PIM2	Hematological Malignancies (Multiple Myeloma, DLBCL)	Highly Expressed	[12]
Prostate Cancer	Elevated	[4]	
Liver Cancer	Overexpressed	[4]	_
PIM3	Solid Tumors (Hepatocellular, Pancreatic, Colon Carcinoma)	Overexpressed	[8]
Gastric Adenocarcinoma	Elevated	[8]	
Glioblastoma, Melanoma	Overexpressed	[9]	

In Vitro Activity of Pan-PIM Kinase Inhibitors

The oncogenic roles of PIM kinases have spurred the development of small molecule inhibitors. Many of these are "pan-PIM inhibitors," targeting all three isoforms. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.



Inhibitor	Cancer Type	Cell Line	Target(s)	IC50 / EC50	Reference(s
AZD1208	Acute Myeloid Leukemia (AML)	MOLM-13	Pan-PIM	5.0 nM (cellular IC50)	[10]
Acute Myeloid Leukemia (AML)	MV4-11	Pan-PIM	1.9 nM (cellular IC50)	[10]	
SGI-1776	Mantle Cell Lymphoma	Jeko-1	Pan-PIM, FLT3	~200 nM (viability)	[12]
TP-3654	Bladder Cancer	UM-UC-3	PIM1, PIM3	67 nM (cellular EC50)	[13]
PIM447 (LGH447)	Multiple Myeloma	MM.1S	Pan-PIM	< 100 nM (proliferation)	[14]

PIM Kinase Inhibitors in Clinical Development

Several PIM kinase inhibitors have advanced into clinical trials, primarily for hematological cancers.



Drug	Target(s)	Phase	Indication(s)	Status (as of recent reports)	Reference(s
SGI-1776	Pan-PIM, FLT3	Phase I	Prostate Cancer, Non- Hodgkin's Lymphoma	Terminated (Cardiotoxicit y)	[12][15]
AZD1208	Pan-PIM	Phase I	AML, Advanced Solid Tumors	Terminated (Lack of Efficacy)	[12]
PIM447 (LGH447)	Pan-PIM	Phase I/II	Myelofibrosis, Multiple Myeloma	Active / Recruiting	[14][15]
INCB053914	Pan-PIM	Phase I/II	Advanced Malignancies	Active / Recruiting	[15]
SEL24/MEN1 703	Pan-PIM, FLT3	Phase I/II	Acute Myeloid Leukemia (AML)	Active / Recruiting	[16]

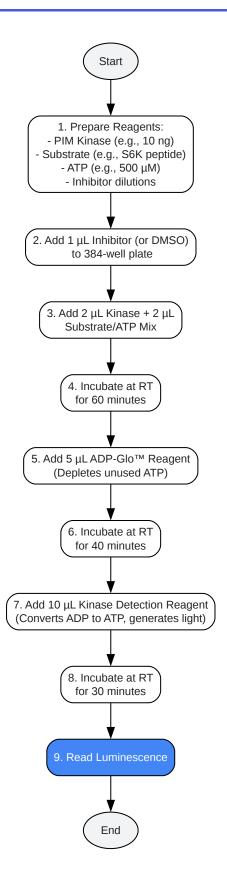
Key Experimental Protocols and Workflows

Investigating the function of PIM kinases and the efficacy of their inhibitors requires a suite of robust molecular and cellular biology techniques.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is a luminescent, homogeneous assay ideal for inhibitor screening.





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Caption: Workflow for an in vitro PIM kinase activity assay using ADP-Glo™ technology.



• Reagent Preparation:

- \circ Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT. [17]
- Dilute recombinant PIM1, PIM2, or PIM3 enzyme, substrate peptide (e.g., S6K substrate),
 ATP, and test inhibitors to desired concentrations in Kinase Buffer.[17][18]

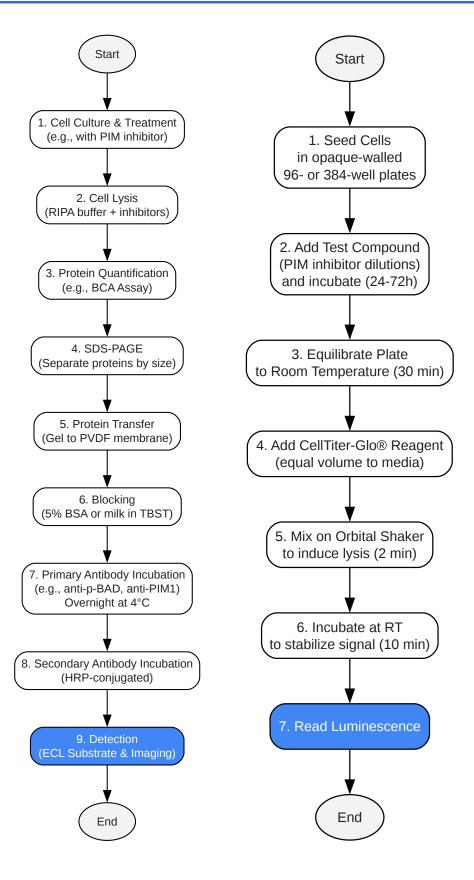
Kinase Reaction:

- In a 384-well low-volume plate, add 1 μL of test inhibitor or DMSO vehicle control.
- Add 2 μL of diluted PIM kinase enzyme.
- \circ Initiate the reaction by adding 2 μ L of the substrate/ATP mixture.
- Incubate the plate at room temperature (RT) for 60 minutes.
- Signal Generation & Detection:
 - ∘ Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo[™] Reagent to each well.
 - Incubate at RT for 40 minutes.[18]
 - Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10
 μL of Kinase Detection Reagent.
 - Incubate at RT for 30 minutes to stabilize the signal.[18]
 - Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to kinase activity.

Western Blotting for PIM Substrate Phosphorylation

Western blotting is used to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct readout of PIM kinase activity on its downstream targets within a cellular context.





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References

- 1. The role of Pim kinase in immunomodulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway Wikipedia [en.wikipedia.org]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 9. mdpi.com [mdpi.com]
- 10. Pim kinases in hematological malignancies: where are we now and where are we going?
 PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM1 kinase and its diverse substrate in solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Pim kinases in hematological cancers: molecular and clinical review PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]



- 18. promega.com [promega.com]
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